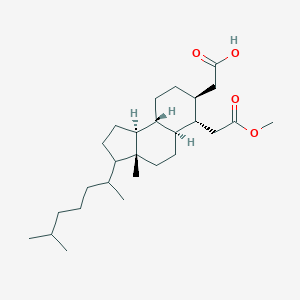
Seco-CDA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is naturally occurring and can be found in various plants and animals, including humans. It possesses various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Seco-CDA typically involves the oxidation of cholesterol derivatives. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain product quality and yield. The purification of the compound is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Seco-CDA undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with distinct biological activities.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other sterol derivatives.
Biology: Studied for its role in cellular signaling pathways and metabolic processes.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-diabetic properties.
Industry: Utilized in the production of pharmaceuticals and as a research tool in biochemical studies.
Mechanism of Action
The mechanism of action of Seco-CDA is not fully understood. several studies suggest that the compound exerts its biological effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has also been shown to activate AMP-activated protein kinase, a key regulator of cellular energy metabolism.
Comparison with Similar Compounds
Cholestane: A saturated derivative of cholesterol.
Cholestanol: A hydrogenated form of cholesterol.
Cholesterol: A well-known sterol involved in various biological processes.
Comparison: Seco-CDA is unique due to its specific biological activities and the pathways it modulates. Unlike cholesterol, which is primarily involved in cell membrane structure and hormone synthesis, this compound has shown significant potential in therapeutic applications due to its anti-inflammatory, anti-cancer, and anti-diabetic properties.
Properties
CAS No. |
1178-00-3 |
|---|---|
Molecular Formula |
C27H46O4 |
Molecular Weight |
434.7 g/mol |
IUPAC Name |
2-[(3aR,5aR,6S,7S,9aR,9bS)-6-(2-methoxy-2-oxoethyl)-3a-methyl-3-(6-methylheptan-2-yl)-1,2,3,4,5,5a,6,7,8,9,9a,9b-dodecahydrocyclopenta[a]naphthalen-7-yl]acetic acid |
InChI |
InChI=1S/C27H46O4/c1-17(2)7-6-8-18(3)23-11-12-24-21-10-9-19(15-25(28)29)22(16-26(30)31-5)20(21)13-14-27(23,24)4/h17-24H,6-16H2,1-5H3,(H,28,29)/t18?,19-,20-,21+,22-,23?,24-,27+/m0/s1 |
InChI Key |
RCIKMGJXOLVLBU-DUSSVLROSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC(C3CC(=O)OC)CC(=O)O)C |
Isomeric SMILES |
CC(C)CCCC(C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]([C@@H]3CC(=O)OC)CC(=O)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC(C3CC(=O)OC)CC(=O)O)C |
Synonyms |
2,3-seco-5 alpha-cholestan-2,3-dioic acid 2,3-secocholestan-2,3-dioic acid seco-CDA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















